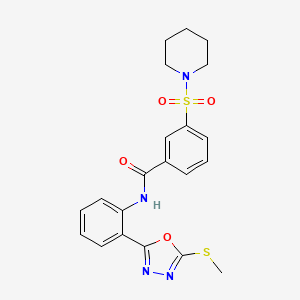
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Polymerization and Solubility Studies
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its derivatives have been explored in polymerization reactions. For instance, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a related compound, has been studied for its solubility in methanol–ethanol solution, which is crucial for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Synthesis Methods
The synthesis of related acrylamides has been a topic of interest. For example, a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide through acylation has been developed, which offers benefits such as easy sourcing of materials, good yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012).
Applications in Material Science
The study of N-substituted acrylamide monomers, including those with bromo-benzoyl and bromocinnamoyl aniline derivatives, has implications for applications ranging from medicine to industry, such as in textiles. These monomers and their copolymers are significant for polymer science and industry due to their various active functional groups (Barım & Akman, 2021).
Anticancer Research
Compounds with trimethoxyphenyl acrylamides, similar in structure to N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, have been synthesized and evaluated for anticancer activity against various cancer cell lines. Some of these compounds have shown moderate to excellent anticancer activity, indicating the potential of such derivatives in cancer treatment (Ravinaik et al., 2021).
Photosensitive Material Development
The modification of epoxy acrylate with bromo and difluorophenyl acrylamide derivatives, including the study of photosensitive epoxy acrylate, has been investigated. This research is relevant for developing materials with improved performance, such as enhanced tensile strength and thermal stability, for potential use in various applications (Yao et al., 2013).
特性
IUPAC Name |
(E)-N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12-5-7-14(11-15(12)20)21-18(22)8-6-13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,21,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXRJXIYHUPKF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448419.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)




![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448430.png)
![(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate](/img/structure/B2448431.png)




![ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2448439.png)
![3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2448440.png)